
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
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Overview
Description
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14Cl2N4OS and its molecular weight is 429.3g/mol. The purity is usually 95%.
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Biological Activity
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound features a thiazole ring, a cyano group, and an acetamide group. The presence of the 2,4-dichlorophenyl substituent enhances its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to the compound were tested against various bacterial and fungal strains:
Microorganism | Activity | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Moderate activity | 100–400 |
Escherichia coli | Lower activity | 200–500 |
Candida albicans | Significant antifungal activity | 3.92–4.01 mM |
Aspergillus niger | Notable antifungal activity | 4.01–4.23 mM |
The thiazole derivatives displayed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating their potential as antimicrobial agents .
Anticancer Activity
The thiazole scaffold has been associated with anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (μg/mL) |
---|---|
HT29 (Colon cancer) | <1.98 |
MCF7 (Breast cancer) | <1.61 |
NCI-H522 (Lung cancer) | <0.06 |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity against these cell lines .
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : Thiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of pathways involving Bcl-2 and caspases .
Case Studies
- Antimicrobial Testing : A study evaluated several thiazole derivatives against Gram-positive and Gram-negative bacteria using both disc diffusion and broth microdilution methods, revealing promising results for compounds similar to this compound .
- Cytotoxicity Assays : Another investigation focused on the anticancer effects of thiazole derivatives on multiple cell lines, demonstrating significant inhibition of cell proliferation at low concentrations .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. Research indicates that compounds containing thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance:
- In vitro Studies : Compounds derived from thiazoles have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism of Action : The antimicrobial activity is often attributed to interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines:
- Cell Line Studies : Compounds similar to this structure have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF7), with some derivatives exhibiting IC50 values indicating potent activity .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to specific cancer-related targets, enhancing their therapeutic efficacy .
Case Studies
Properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4OS/c1-12(27)25-16-5-3-15(4-6-16)24-10-13(9-23)20-26-19(11-28-20)17-7-2-14(21)8-18(17)22/h2-8,10-11,24H,1H3,(H,25,27)/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQSTNCBWQCZGI-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.